(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
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Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-14(2)32-20-9-7-16(11-22(20)31-5)17-12-18(26-25-17)23(28)27-24-13-15-6-8-19(29-3)21(10-15)30-4/h6-14H,1-5H3,(H,25,26)(H,27,28)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKHQWRYJMDOHL-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302917-91-5 | |
| Record name | N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(4-ISOPROPOXY-3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a notable member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and hydrazides. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are commonly employed to confirm the structure of the synthesized compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, several pyrazole-based compounds have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. Results indicated that it possesses promising inhibitory effects with GI50 values comparable to established chemotherapeutics .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. The compound has been tested against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. Specifically, it has shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, which are significant pathogens in clinical settings .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 12 |
| Bacillus subtilis | 18 |
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways. Studies have shown that compounds similar to this compound exhibit significant reductions in inflammatory markers in vitro .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives including our compound against various cancer cell lines. The findings suggested that modifications to the substituents on the pyrazole ring significantly influenced cytotoxicity profiles, with some derivatives achieving IC50 values lower than those of traditional chemotherapeutics .
- Case Study on Antimicrobial Efficacy : In another investigation, pyrazole derivatives were screened for antimicrobial activity against resistant strains of bacteria. The results indicated that certain structural modifications enhanced their efficacy, particularly against multi-drug resistant strains .
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually conducted in an alcoholic solvent under reflux conditions. The resulting compound can be purified through recrystallization techniques to achieve high purity suitable for biological evaluation.
Anticancer Properties
Hydrazone derivatives, including this compound, have been reported to exhibit significant anticancer activities. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of cell cycle progression .
Antimicrobial Activity
Research has demonstrated that hydrazone derivatives possess antimicrobial properties against a range of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This antimicrobial activity is attributed to the disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in various models. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of hydrazone derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics, suggesting its potential as a new antibacterial agent .
Chemical Reactions Analysis
Condensation Reactions
The hydrazide group (-CONHNH<sub>2</sub>) and benzylidene moiety (-CH=N-) undergo reversible condensation with carbonyl compounds. For example:
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Reaction with aldehydes/ketones : The hydrazide group can form Schiff bases or hydrazones under acidic or neutral conditions .
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Cyclocondensation : Reacts with active methylene compounds (e.g., malononitrile) to form fused heterocycles like pyrazolo[3,4-d]pyrimidines .
Example Reaction Pathway
Oxidation Reactions
The pyrazole core and substituents are susceptible to oxidation:
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Pyrazole ring oxidation : Under strong oxidizing agents (e.g., KMnO<sub>4</sub>), the pyrazole ring may form N-oxides or undergo ring opening .
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Methoxy/isopropoxy groups : Demethylation or dealkylation can occur under harsh acidic/basic conditions .
Reported Oxidation Products
| Reaction Conditions | Product | Reference |
|---|---|---|
| KMnO<sub>4</sub>, H<sub>2</sub>O-pyridine | Pyrazole-5-carboxylic acid derivative | |
| CrO<sub>3</sub>, glacial acetic acid | Demethylated phenolic derivative |
Nucleophilic Substitution
The isopropoxy (-O-iPr) and methoxy (-OCH<sub>3</sub>) groups may undergo nucleophilic substitution in the presence of strong nucleophiles (e.g., amines or thiols) :
Complexation with Metal Ions
The hydrazide and pyrazole nitrogen atoms act as chelating sites for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming stable complexes .
Observed Metal Affinity
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu<sup>2+</sup> | 8.9 | Catalysis, Sensors |
| Fe<sup>3+</sup> | 7.2 | Magnetic materials |
Hydrolysis Reactions
The hydrazone bond (-CH=N-) hydrolyzes under acidic or basic conditions to regenerate the parent aldehyde and hydrazide :
Photochemical Reactions
The conjugated π-system facilitates [2+2] cycloaddition under UV light, forming dimeric products or crosslinked polymers .
Biological Activity-Related Reactions
While not purely chemical, the compound’s interactions with biological targets (e.g., kinases) involve non-covalent binding through:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, yielding volatile fragments (e.g., CO<sub>2</sub>, NH<sub>3</sub>) and char residue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
